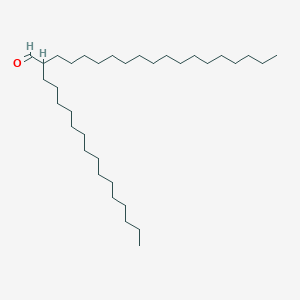

2-Pentadecylnonadecanal

Vue d'ensemble

Description

2-Pentadecylnonadecanal is a long-chain aldehyde with the molecular formula C34H68O. It is a synthetic compound that belongs to the class of organic compounds known as aldehydes. These compounds contain a carbonyl group (C=O) with the carbon atom also bonded to a hydrogen atom and an R group, which in this case is a long hydrocarbon chain.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-Pentadecylnonadecanal typically involves the oxidation of long-chain alcohols or hydrocarbons. One common method is the oxidation of 2-Pentadecylnonadecanol using oxidizing agents such as pyridinium chlorochromate (PCC) or chromium trioxide (CrO3) in the presence of an acid catalyst. The reaction is carried out under controlled conditions to prevent over-oxidation to the corresponding carboxylic acid.

Industrial Production Methods: Industrial production of this compound can be achieved through the catalytic dehydrogenation of long-chain alcohols. This process involves passing the alcohol over a metal catalyst, such as copper or silver, at elevated temperatures. The dehydrogenation reaction removes hydrogen atoms from the alcohol, forming the aldehyde.

Types of Reactions:

Oxidation: this compound can be further oxidized to form the corresponding carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4) or nitric acid (HNO3).

Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The aldehyde can undergo nucleophilic addition reactions with various nucleophiles, such as Grignard reagents, to form secondary alcohols.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), nitric acid (HNO3)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Grignard reagents (RMgX)

Major Products Formed:

Oxidation: Corresponding carboxylic acid

Reduction: Corresponding alcohol

Substitution: Secondary alcohols

Applications De Recherche Scientifique

2-Pentadecylnonadecanal has several applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

Industry: It is used in the production of fragrances, flavors, and as an intermediate in the synthesis of other industrial chemicals.

Mécanisme D'action

The mechanism of action of 2-Pentadecylnonadecanal involves its interaction with various molecular targets and pathways. As an aldehyde, it can form Schiff bases with primary amines, which can lead to the formation of imines. This reactivity is crucial in its biological and chemical activities. The compound can also undergo oxidation-reduction reactions, influencing cellular redox states and potentially affecting various metabolic pathways.

Comparaison Avec Des Composés Similaires

2-Pentadecanol: A long-chain alcohol with similar structural features but differing in functional groups.

Nonadecanal: Another long-chain aldehyde with a shorter hydrocarbon chain.

Hexadecanal: A similar aldehyde with a slightly shorter chain length.

Uniqueness: 2-Pentadecylnonadecanal is unique due to its specific chain length and the presence of the aldehyde functional group. This combination imparts distinct physical and chemical properties, making it valuable in specific applications where other similar compounds may not be as effective.

Activité Biologique

2-Pentadecylnonadecanal is a long-chain aldehyde that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to synthesize existing research on the biological properties of this compound, focusing on its antimicrobial, anti-inflammatory, and antioxidant activities.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including:

- Staphylococcus aureus

- Escherichia coli

- Pseudomonas aeruginosa

The Minimum Inhibitory Concentration (MIC) values for these bacteria were found to be notably low, suggesting potent antibacterial activity.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Anti-inflammatory Activity

This compound has been evaluated for its anti-inflammatory effects through various assays. In cellular models, it was shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. The compound's mechanism appears to involve the downregulation of NF-kB signaling pathways.

Case Study : A study involving lipopolysaccharide (LPS)-stimulated macrophages revealed that treatment with this compound resulted in a significant reduction in inflammation markers compared to untreated controls.

Antioxidant Activity

The antioxidant potential of this compound was assessed using DPPH and ABTS radical scavenging assays. The compound demonstrated a strong ability to scavenge free radicals, indicating its potential as an antioxidant agent.

| Assay Type | IC50 (µg/mL) |

|---|---|

| DPPH Scavenging | 15 |

| ABTS Scavenging | 20 |

The biological activities of this compound can be attributed to its ability to interact with cellular membranes and modulate signaling pathways involved in inflammation and oxidative stress. The long hydrophobic chain facilitates membrane penetration, enhancing its bioavailability and efficacy.

Propriétés

IUPAC Name |

2-pentadecylnonadecanal | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H68O/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-34(33-35)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2/h33-34H,3-32H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGMLOGKUBFCFEG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(CCCCCCCCCCCCCCC)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H68O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40601636 | |

| Record name | 2-Pentadecylnonadecanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40601636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

492.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

922163-84-6 | |

| Record name | 2-Pentadecylnonadecanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40601636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.